5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides This compound is characterized by its complex structure, which includes a benzodioxin ring, a thiadiazole ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Thiadiazole Ring: This step involves the reaction of thiosemicarbazide with carboxylic acid derivatives under acidic conditions.
Construction of the Oxazole Ring: This can be done by cyclization of α-haloketones with amides or nitriles under basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxin, thiadiazole, and oxazole intermediates through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the oxazole ring, converting it to dihydro-oxazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydro-oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound may be explored for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where its structural motifs are relevant.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Binding: The compound could bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide
Uniqueness
The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide lies in its specific substitution pattern and the combination of its structural motifs. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H16N4O4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O4S/c1-2-3-15-19-20-17(26-15)18-16(22)11-9-13(25-21-11)10-4-5-12-14(8-10)24-7-6-23-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,18,20,22) |
InChI Key |
CNJHGOBXOAYFQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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